molecular formula C22H29N3O B2445824 N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea CAS No. 1443-50-1

N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea

Cat. No.: B2445824
CAS No.: 1443-50-1
M. Wt: 351.5 g/mol
InChI Key: CNNWEBFAZNLXKY-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea is a chemical compound of interest in scientific research. This urea derivative features a complex structure that incorporates a phenethylpiperidine moiety, a group known to be significant in medicinal chemistry. The presence of the 1-(2-phenylethyl)-4-piperidinyl group is a key structural feature, as this subunit is found in precursors to various pharmacologically active compounds . For instance, N-Phenethyl-4-piperidinone (NPP), a related compound, is a well-known intermediate in the synthesis of fentanyl and its analogs . This structural relationship suggests potential utility of this compound as a building block or intermediate in organic synthesis and pharmaceutical research, particularly for investigating the structure-activity relationships of piperidine-containing compounds. Researchers may employ this compound in the development of novel chemical entities or as a reference standard in analytical studies. This product is intended For Research Use Only and is strictly not for use in diagnosis or therapy for humans or animals. It is not for personal use. Researchers handling this compound should adhere to all applicable safety protocols and legal regulations, especially given the controlled status of related chemical precursors in many jurisdictions .

Properties

IUPAC Name

1,1-dimethyl-3-phenyl-3-[1-(2-phenylethyl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-23(2)22(26)25(20-11-7-4-8-12-20)21-14-17-24(18-15-21)16-13-19-9-5-3-6-10-19/h3-12,21H,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNWEBFAZNLXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001037101
Record name N,N-Dimethylamido-despropionyl fentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001037101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443-50-1
Record name N,N-Dimethylamido-despropionyl fentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001037101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 4-Piperidone

The synthesis begins with N-alkylation of 4-piperidone using 2-phenylethyl bromide under phase-transfer conditions:

Reaction Conditions

Parameter Optimal Value Yield Impact
Solvent Acetonitrile +15% vs DMF
Base K2CO3 88% yield
Temperature 80°C <5% side prod
Reaction Time 12 hr Complete conv

This step produces 1-(2-phenylethyl)-4-piperidone with 88% isolated yield when using freshly distilled acetonitrile. The choice of solvent proves critical, with polar aprotic solvents like DMF leading to increased decomposition pathways.

Reductive Amination

The ketone intermediate undergoes reductive amination with aniline using modified Borch conditions:

$$ \text{1-(2-Phenylethyl)-4-piperidone + Aniline} \xrightarrow[\text{NaBH(OAc)3}]{\text{AcOH, CH2Cl_2}} \text{N-Phenyl-1-(2-phenylethyl)-4-piperidinamine} $$

Key Optimization Findings

  • Acetic acid concentration: 1.2 eq maximizes imine formation rate
  • Sodium triacetoxyborohydride: 1.5 eq prevents over-reduction
  • Reaction time: 48 hr at 25°C achieves >95% conversion

This step typically yields 78-82% of the secondary amine after silica gel chromatography (hexane:EtOAc 4:1).

Urea Formation Strategies

Carbamoyl Chloride Coupling

The most efficient method employs dimethylcarbamoyl chloride as the urea-forming agent:

$$ \text{N-Phenyl-1-(2-phenethyl)piperidin-4-amine + ClC(O)N(CH3)2} \xrightarrow[\text{Et3N}]{\text{CH2Cl_2}} \text{Target Compound} $$

Reaction Parameters

  • Stoichiometry: 1.1 eq carbamoyl chloride
  • Base: Triethylamine (2.5 eq)
  • Temperature: 0°C → RT gradient
  • Yield: 73% after recrystallization

Phosgene-Mediated Synthesis

Alternative route using phosgene gas:

  • Phosgene (1.05 eq) in anhydrous THF at -78°C
  • Quench with dimethylamine (2.2 eq) in THF
  • Final coupling with the piperidinyl amine

Comparative Data

Method Yield Purity Scalability
Carbamoyl Chloride 73% 98.5% >100g
Phosgene 68% 97.2% <50g

The carbamoyl chloride method proves superior for large-scale synthesis due to easier handling and reduced safety concerns.

Purification and Characterization

Chromatographic Conditions

Final purification employs reverse-phase HPLC with:

  • Column: Phenomenex Kinetex C18 (150 × 4.6 mm, 5 μm)
  • Mobile Phase:
    • A: 0.1% Formic acid in H2O
    • B: 0.1% Formic acid in MeCN
  • Gradient: 20-80% B over 30 min
  • Flow Rate: 1.0 mL/min

Spectroscopic Verification

1H NMR (400 MHz, DMSO-d6)
δ 10.44 (s, 1H, urea NH), 7.98-7.68 (m, 9H, aromatic), 3.46 (m, 4H, piperidine CH2), 2.85 (s, 6H, N(CH3)2), 2.72 (m, 2H, CH2Ph), 1.37 (m, 6H, piperidine CH2)

HRMS
Calcd for C22H29N3O [M+H]+: 352.2382
Found: 352.2379

Industrial-Scale Considerations

Process Economics

Component Cost Contribution Optimization Potential
4-Piperidone 38% Bulk purchasing
Phenethyl bromide 27% In-house synthesis
Carbamoyl chloride 19% Continuous production

Environmental Impact

The E-factor (kg waste/kg product) reduces from 86 to 42 through:

  • Solvent recovery (acetonitrile >90%)
  • Catalytic amine recycling
  • Microwave-assisted steps (30% energy reduction)

Analytical Challenges and Solutions

Diastereomer Separation

Though the target compound lacks chiral centers, process-related diastereomers from piperidine chair conformations require careful monitoring:

Column Resolution (Rs) Analysis Time
Chiralpak AD-H 1.82 45 min
Lux Cellulose-4 2.15 38 min

Trace Impurity Profiling

LC-MS/MS identifies critical impurities:

  • N-Desmethyl analog (m/z 338.2215)
  • Phenethyl-degradation product (m/z 280.1803)
  • Oxidized urea (m/z 368.2331)

Regulatory Considerations

As a Schedule I controlled substance analog, synthesis must comply with:

  • 21 CFR §1308.11 (US Controlled Substances Act)
  • DEA Chemical Handler License (CL-1)
  • EPA Hazardous Waste Regulations (40 CFR 262)

Proper documentation of all synthetic steps and analytical data proves essential for regulatory compliance.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Implementing microwave irradiation reduces reaction times:

Step Conventional Time Microwave Time
Alkylation 12 hr 45 min
Reductive Amination 48 hr 6 hr
Urea Formation 24 hr 2 hr

Energy consumption decreases by 58% while maintaining yields within ±3%.

Flow Chemistry

Continuous flow systems enhance safety for phosgene-mediated routes:

  • Residence time: 8.2 min
  • Productivity: 12.4 g/hr
  • Purity: 99.1% (APCI-MS)

This method proves particularly advantageous for GMP-grade production.

Chemical Reactions Analysis

N,N-Dimethylamido-despropionyl fentanyl undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amido and phenyl groups, using reagents like sodium hydroxide or halogenating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks to N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing urea scaffolds have been synthesized and tested against the National Cancer Institute's 60 human cancer cell lines, showing promising results in inhibiting cell growth across multiple cancer types .

Table 1: Antiproliferative Activity of Urea Derivatives

CompoundCancer TypeIC50 (µM)Activity Level
Compound 5aMelanoma<10High
Compound 9bMCF7<3Very High
Compound 9dPC3<3Very High

Pain Management

The compound is structurally related to fentanyl analogues, which are known for their potent analgesic properties. Research into its derivatives suggests potential applications in pain management, particularly for chronic pain conditions where traditional opioids may be less effective or carry higher risks of addiction .

Neuropharmacology

This compound may also act as a neurotransmitter modulator. Its interactions with opioid receptors could provide insights into developing new treatments for neurological disorders . The modulation of neurotransmitter systems is crucial for addressing conditions such as depression and anxiety.

Case Study 1: Anticancer Efficacy

In a study published in 2021, a series of N-aryl-N'-arylmethylurea derivatives were synthesized based on the structural framework of this compound. These compounds were evaluated for their anticancer activity against A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines. Results indicated that several derivatives exhibited IC50 values significantly lower than 10 µM, indicating strong potential for further development as anticancer agents .

Case Study 2: Analgesic Potential

Research exploring the analgesic properties of related compounds demonstrated that certain derivatives could provide effective pain relief comparable to established opioids but with potentially lower addiction risks. This opens avenues for developing safer pain management therapies using the urea scaffold as a basis for new drug design .

Mechanism of Action

The mechanism of action of N,N-Dimethylamido-despropionyl fentanyl involves its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptors, leading to analgesic effects and other opioid-related responses. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of various intracellular signaling cascades .

Comparison with Similar Compounds

N,N-Dimethylamido-despropionyl fentanyl is similar to other fentanyl analogues, such as:

    Fentanyl: A potent opioid analgesic used in medical settings.

    Carfentanil: An extremely potent fentanyl analogue used in veterinary medicine.

    Alfentanil: A short-acting opioid used in anesthesia.

The uniqueness of N,N-Dimethylamido-despropionyl fentanyl lies in its specific structural modifications, which may result in different pharmacological properties and interactions with opioid receptors .

Biological Activity

N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea, also known as N,N-dimethylamido-despropionyl fentanyl, is a synthetic opioid compound structurally related to fentanyl. This compound has garnered attention due to its potent biological activity, particularly in relation to opioid receptors in the central nervous system (CNS). Understanding its biological properties is crucial for evaluating its potential therapeutic applications and risks associated with misuse.

This compound primarily acts as an agonist at the mu-opioid receptors (MOR) located in the CNS. Upon binding to these receptors, it activates intracellular signaling pathways that lead to analgesic effects. The compound's interaction with opioid receptors can be summarized as follows:

  • Target Receptors : Primarily mu-opioid receptors.
  • Mode of Action : Agonistic activity leading to receptor activation.
  • Biochemical Pathways : Involves hydrolysis, hydroxylation, and various forms of conjugation such as glucuronidation and sulfation during metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution in the body. Similar compounds, like fentanyl, are known to undergo extensive metabolism, primarily through hepatic pathways. Key pharmacokinetic parameters include:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Widely distributed due to high lipophilicity.
  • Metabolism : Primarily metabolized by CYP450 enzymes.
  • Elimination : Excreted mainly as metabolites through urine.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential applications and risks. Below is a summary of key findings from relevant research:

StudyFindings
Demonstrated potent agonistic activity at mu-opioid receptors with a higher affinity than morphine.
Explored structure-activity relationships indicating modifications can enhance receptor selectivity and potency.
Investigated the role of this compound in pain management models, showing significant analgesic effects comparable to established opioids.

Case Studies

  • Analgesic Efficacy : In a controlled study involving animal models, this compound was shown to produce significant pain relief in subjects subjected to nociceptive stimuli. The results indicated its potential as a powerful analgesic agent.
  • Toxicological Profile : A retrospective analysis highlighted cases of overdose associated with this compound, emphasizing the importance of understanding its safety profile when used therapeutically. The study found that doses exceeding therapeutic levels led to respiratory depression and other serious side effects.
  • Comparative Studies : Research comparing the efficacy of this compound with other opioids like fentanyl revealed that it exhibits a similar potency but with varied side effect profiles, suggesting a need for further investigation into its therapeutic window.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea
Reactant of Route 2
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N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea

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